![molecular formula C17H12O4 B14166264 2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6627-18-5](/img/structure/B14166264.png)
2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a naphthalene-1,4-dione core with hydroxy and hydroxyphenylmethyl substituents, making it a versatile molecule in synthetic chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione typically involves multi-component reactions. One efficient method is the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione. This reaction can be catalyzed by various catalysts such as L-proline, nano copper (II) oxide, or other organocatalysts under reflux conditions in ethanol .
Industrial Production Methods
In industrial settings, the synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives can be optimized for high yields and efficiency. The use of recyclable catalysts like L-proline and nano copper (II) oxide ensures a sustainable and cost-effective production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming different oxidized products.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The hydroxy and hydroxyphenylmethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve mild temperatures and solvents like ethanol or water .
Major Products
Major products formed from these reactions include various hydroxy and hydroquinone derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, molecular probes, and electroluminescent devices
Mecanismo De Acción
The biological activity of 2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione is attributed to its ability to interact with cellular targets and pathways. The compound can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. It also inhibits key enzymes and signaling pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Lawsone (2-hydroxy-1,4-naphthoquinone): A natural product with similar quinone structure and biological activities.
Juglone (5-hydroxy-1,4-naphthoquinone): Another hydroxy-substituted naphthoquinone with antimicrobial and anticancer properties.
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Known for its antioxidant and cytotoxic activities
Uniqueness
2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione stands out due to its unique hydroxyphenylmethyl substituent, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for developing new therapeutic agents and materials .
Propiedades
Número CAS |
6627-18-5 |
|---|---|
Fórmula molecular |
C17H12O4 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
2-[hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O4/c18-11-7-5-10(6-8-11)16(20)14-9-15(19)12-3-1-2-4-13(12)17(14)21/h1-9,16,18,20H |
Clave InChI |
DWCNYZJGTGSWRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


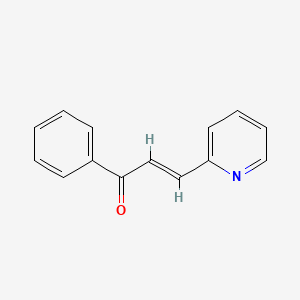
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
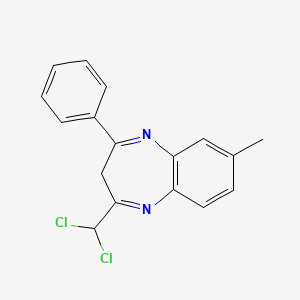
![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
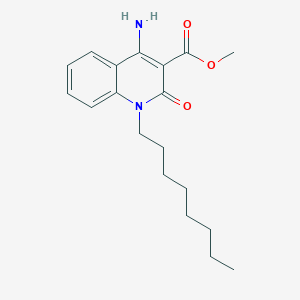

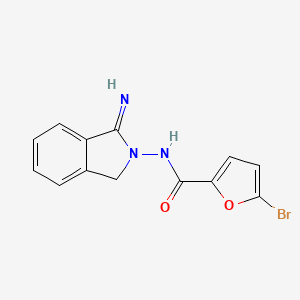



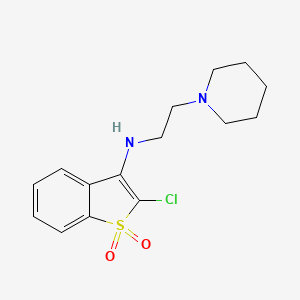
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14166239.png)
![3-amino-N-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14166248.png)

